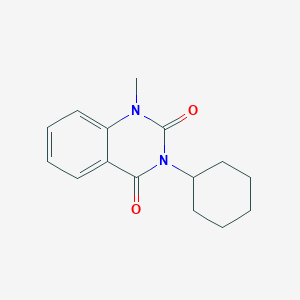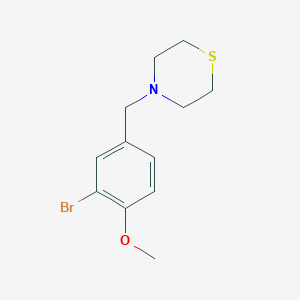
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as CGP-39653, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been shown to act as an antagonist at the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is implicated in a variety of neurological disorders. By blocking the NMDA receptor, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may prevent excessive glutamate release and excitotoxicity, which can lead to neuronal damage.
Biochemical and Physiological Effects:
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Additionally, it has been shown to decrease the expression of pro-inflammatory cytokines and to inhibit the activation of microglia, immune cells in the brain that can contribute to neuroinflammation.
実験室実験の利点と制限
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. Additionally, it has been extensively studied and its effects are well-characterized. However, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective NMDA receptor antagonists. Additionally, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and epilepsy. Further research is also needed to fully understand its mechanism of action and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves antagonism of the NMDA receptor, and it has been shown to have neuroprotective and anti-inflammatory effects. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, but also has limitations due to its size and complexity. Future research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione involves the reaction of cyclohexanone with methyl anthranilate in the presence of sodium ethoxide to form 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. This method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-cyclohexyl-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAMSHKGHHRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2-trimethyl-6-[4-(phenoxyacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5378392.png)
![2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5378396.png)
![2-[3-(5-methyl-1H-benzimidazol-2-yl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5378398.png)
![rel-(4aS,8aR)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5378402.png)
![7-(2,2-dimethylpropanoyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378407.png)

![2-{1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5378427.png)

![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)
![N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5378457.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5378465.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)